molecular formula C19H32N2O B5102931 1-ethyl-4-[4-(hexyloxy)benzyl]piperazine

1-ethyl-4-[4-(hexyloxy)benzyl]piperazine

Cat. No.: B5102931
M. Wt: 304.5 g/mol
InChI Key: PAWJOLDYSVNDLF-UHFFFAOYSA-N
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Description

1-Ethyl-4-[4-(hexyloxy)benzyl]piperazine is a piperazine derivative featuring a 1-ethyl group and a 4-substituted benzyl moiety modified with a hexyloxy chain at the para position of the aromatic ring. Piperazine derivatives are widely studied for their pharmacological versatility, including roles as receptor ligands, antimicrobial agents, and anticancer compounds . This structural motif may also influence receptor binding kinetics through hydrophobic interactions or steric effects .

Properties

IUPAC Name

1-ethyl-4-[(4-hexoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O/c1-3-5-6-7-16-22-19-10-8-18(9-11-19)17-21-14-12-20(4-2)13-15-21/h8-11H,3-7,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWJOLDYSVNDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CN2CCN(CC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Piperazine Ring

The substitution pattern on the piperazine ring critically determines biological activity. For example:

  • 1-Benzyl-4-phenylpiperazine derivatives (e.g., compound 3 in ) exhibit high binding affinity for the hA2A adenosine receptor (Ki = 58 nM), outperforming piperidine analogs (Ki = 594 nM) due to improved electronic interactions .
  • Hexyloxybenzyl substitution in the target compound introduces a long alkoxy chain, which may enhance lipophilicity but reduce receptor affinity compared to smaller groups like trifluoromethylbenzyl (e.g., compound 23 in , with GI50 = 1.00 µM against breast cancer cells) .

Positional and Electronic Effects of Benzyl Substituents

  • Nitro group positioning : Meta-substituted nitro groups on benzylpiperazine derivatives (e.g., ) show strong anti-Helicobacter pylori activity (IZD > 20 mm), whereas ortho/para substitution diminishes efficacy due to steric or electronic mismatches .
  • Trifluoromethyl groups : Electron-withdrawing substituents like 4-(trifluoromethyl)benzyl () improve interactions with biological targets, contrasting with the electron-donating hexyloxy group in the target compound, which may favor hydrophobic over polar interactions .

Pharmacological Profiles

Compound Substituents Activity (Key Metrics) Reference
Target Compound 1-Ethyl, 4-(hexyloxybenzyl) Not reported
Compound 3 () 1-Benzyl, 4-phenyl hA2AAR Ki = 58 nM
Compound 23 () 4-(Trifluoromethyl)benzyl Anticancer GI50 = 1.00 µM (MDA-MB-46)
Compound 8f () 4-Chlorophenylpiperazine A1 adenosine receptor enhancer (EC50 ≈ 10 nM)
PMS 847 () 1,4-Diisopropylpiperazine Antidiabetic (oral ED50 = 100 µmol/kg)

Key Contrasts

  • Lipophilicity vs.
  • Receptor Selectivity: Arylpiperazines with phthalimido or benzamido groups () achieve sub-nanomolar 5-HT1A affinity (Ki = 0.6 nM), whereas the hexyloxy group’s bulk may reduce specificity for tight-binding receptors .

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